4-Bromo-5-ethylthiophene-2-carboxylic acid
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Overview
Description
4-Bromo-5-ethylthiophene-2-carboxylic acid is an organic compound with the molecular formula C7H7BrO2S and a molecular weight of 235.10 g/mol . This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of a bromine atom and an ethyl group on the thiophene ring, along with a carboxylic acid functional group, makes this compound unique and useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-ethylthiophene-2-carboxylic acid typically involves the bromination of 5-ethylthiophene-2-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or chloroform .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-ethylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiophenes.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohols and aldehydes.
Scientific Research Applications
4-Bromo-5-ethylthiophene-2-carboxylic acid is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-5-ethylthiophene-2-carboxylic acid depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The presence of the bromine atom and the carboxylic acid group allows for interactions with various molecular targets, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-thiophenecarboxylic acid
- 5-Ethyl-2-thiophenecarboxylic acid
- 4-Bromo-5-methylthiophene-2-carboxylic acid
Uniqueness
4-Bromo-5-ethylthiophene-2-carboxylic acid is unique due to the combination of the bromine atom, ethyl group, and carboxylic acid functional group on the thiophene ring. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-bromo-5-ethylthiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-2-5-4(8)3-6(11-5)7(9)10/h3H,2H2,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDAEUDNKBRCAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396121 |
Source
|
Record name | 4-bromo-5-ethylthiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90396121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40477-61-0 |
Source
|
Record name | 4-bromo-5-ethylthiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90396121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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